[(3-bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-5-chlorophenyl)methylamine hydrochloride is an organic compound with the molecular formula C8H10BrClN·HCl It is a white solid that is soluble in water and various organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromo-5-chlorophenyl)methylamine hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-bromo-5-chlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(3-bromo-5-chlorophenyl)methylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-bromo-5-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (3-bromo-5-chlorophenyl)methylamine hydrochloride
- (3-bromo-5-chlorophenyl)methylamine hydrochloride
- (3-bromo-5-chlorophenyl)methylamine hydrochloride
Comparison: (3-bromo-5-chlorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of a methylamine group. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the methyl group may influence the compound’s reactivity and binding affinity to biological targets, making it suitable for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
2768327-05-3 |
---|---|
Molecular Formula |
C8H10BrCl2N |
Molecular Weight |
271 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.